molecular formula C14H24N2O4 B2628693 N-(oxan-4-yl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide CAS No. 2319802-97-4

N-(oxan-4-yl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide

Cat. No.: B2628693
CAS No.: 2319802-97-4
M. Wt: 284.356
InChI Key: NTJUIUPJTZRYCZ-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide is a useful research compound. Its molecular formula is C14H24N2O4 and its molecular weight is 284.356. The purity is usually 95%.
The exact mass of the compound N-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(oxan-4-yl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its azetidine core, which is modified with oxan and oxolan substituents. The structural formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where x,y,z,wx,y,z,w represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific molecular formula and weight are crucial for understanding its pharmacokinetic properties.

The biological activity of this compound is hypothesized to involve modulation of specific biological pathways. Preliminary studies suggest that it may act as a selective modulator of certain receptors or enzymes, which could lead to therapeutic effects in various diseases.

Anticancer Potential

Recent studies have indicated that derivatives of azetidine compounds exhibit promising anticancer activities. For instance, compounds similar to N-(oxan-4-yl)-3-[(oxolan-3-yl)methoxy]azetidine have shown efficacy against hepatocellular carcinoma (HCC) through mechanisms involving apoptosis induction and mitochondrial homeostasis maintenance .

Table 1: Anticancer Activity Comparison

Compound NameIC50 (μM)Mechanism of Action
SL443.1HsClpP agonist
N-(oxan-4-yl)-3-[(oxolan-3-yl)methoxy]azetidineTBDTBD

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. Research indicates that modifications to the azetidine structure can enhance antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus .

Table 2: Antibacterial Activity

Compound NameMIC (μg/mL)Target Bacteria
17718–16Staphylococcus aureus
Compound 130.5–1Bacillus subtilis

Study on Hepatocellular Carcinoma

A notable study investigated the effects of a related azetidine derivative on HCC cell lines. The compound induced significant apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Study on Antimicrobial Resistance

Another study explored the effectiveness of azetidine derivatives against antibiotic-resistant bacteria. Results showed enhanced activity compared to standard treatments, suggesting a novel approach to combatting resistant strains .

Properties

IUPAC Name

N-(oxan-4-yl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c17-14(15-12-2-5-18-6-3-12)16-7-13(8-16)20-10-11-1-4-19-9-11/h11-13H,1-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJUIUPJTZRYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CC(C2)OCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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